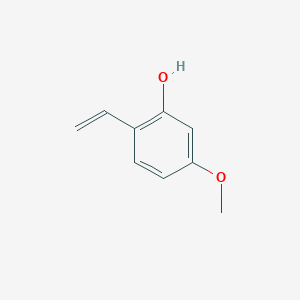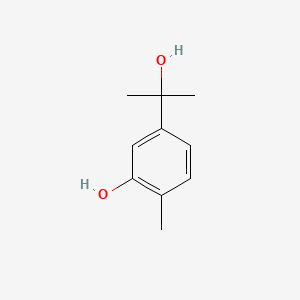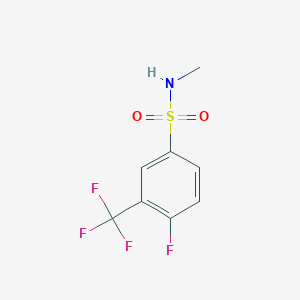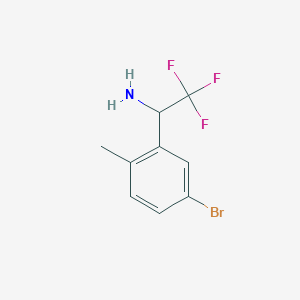
Phenol, 2-ethenyl-5-methoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-ethenyl-5-methoxy-(9CI) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . . This compound is characterized by the presence of a phenol group substituted with an ethenyl group at the second position and a methoxy group at the fifth position.
Métodos De Preparación
The synthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of guaiacol (2-methoxyphenol) with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Phenol, 2-ethenyl-5-methoxy-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid can introduce a nitro group into the aromatic ring.
Aplicaciones Científicas De Investigación
Phenol, 2-ethenyl-5-methoxy-(9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial agent due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of Phenol, 2-ethenyl-5-methoxy-(9CI) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethenyl group can undergo electrophilic addition reactions, which may modify biological molecules and affect their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparación Con Compuestos Similares
Phenol, 2-ethenyl-5-methoxy-(9CI) can be compared with other similar compounds, such as:
Guaiacol (2-methoxyphenol): Lacks the ethenyl group, making it less reactive in certain addition reactions.
Eugenol (2-methoxy-4-(2-propenyl)phenol): Contains a propenyl group instead of an ethenyl group, which affects its reactivity and applications.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group, giving it different chemical properties and uses.
Phenol, 2-ethenyl-5-methoxy-(9CI) stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
522592-59-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-ethenyl-5-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6,10H,1H2,2H3 |
Clave InChI |
VGADNHRPSLPIFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
